molecular formula C9H5FO2 B3100429 7-Fluoro-1-benzofuran-2-carbaldehyde CAS No. 1369147-39-6

7-Fluoro-1-benzofuran-2-carbaldehyde

Cat. No.: B3100429
CAS No.: 1369147-39-6
M. Wt: 164.13 g/mol
InChI Key: IBOKEYDWBKOMNM-UHFFFAOYSA-N
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Description

7-Fluoro-1-benzofuran-2-carbaldehyde is an organic compound with the molecular formula C9H5FO2. It is a derivative of benzofuran, where a fluorine atom is substituted at the 7th position and an aldehyde group is present at the 2nd position.

Scientific Research Applications

7-Fluoro-1-benzofuran-2-carbaldehyde has several applications in scientific research:

Future Directions

While specific future directions for “7-Fluorobenzofuran-2-carbaldehyde” are not detailed in the search results, it’s worth noting that C–H functionalization has been emerging as a powerful method to establish carbon–carbon and carbon–heteroatom bonds . This could potentially open up new avenues for the development of benzofuran derivatives in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-benzofuran-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

    Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Formylation: The aldehyde group at the 2nd position is introduced through formylation reactions, often using Vilsmeier-Haack reaction conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, yield, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 7-Fluoro-1-benzofuran-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

  • 1-Benzofuran-2-carbaldehyde
  • 2-Benzofurancarbaldehyde
  • 2-Formylbenzofuran
  • Benzo[b]-2-furfural

Comparison: 7-Fluoro-1-benzofuran-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated counterparts. This fluorine substitution can enhance the compound’s stability and biological activity, making it a valuable scaffold in drug design and materials science .

Properties

IUPAC Name

7-fluoro-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOKEYDWBKOMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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